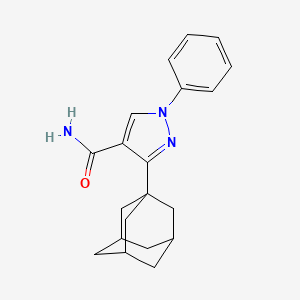
3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety, a phenyl group, and a pyrazole ring, which contribute to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of adamantan-1-amine with a suitable pyrazole derivative. One common method includes the condensation of adamantan-1-amine with 1-phenyl-1H-pyrazole-4-carboxylic acid under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and various substituted phenyl-pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of 3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl and pyrazole rings contribute to binding affinity and specificity towards the target . The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(ADAMANTAN-1-YL)-1H-1,2,3-TRIAZOLES: These compounds share the adamantane moiety and exhibit similar lipophilicity and biological activities.
N-(ADAMANTAN-1-YL)AMIDES: These compounds also contain the adamantane group and are used in similar applications.
Uniqueness
3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of both the phenyl and pyrazole rings, which provide additional sites for chemical modification and enhance its versatility in various applications .
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLGGABHSBWODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![2-[(1E)-2-(5-BROMO-2-ETHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE](/img/structure/B5377323.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)

![2-(acetylamino)-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5377356.png)
![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)
![{3-[2-(3,4-dichlorophenyl)-4-morpholinyl]-3-oxopropyl}amine hydrochloride](/img/structure/B5377369.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5377375.png)
![2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5377385.png)
![2-({2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5377393.png)
![N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5377394.png)

